molecular formula C23H19FN4O2S2 B2376408 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1226438-35-2

4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2376408
CAS No.: 1226438-35-2
M. Wt: 466.55
InChI Key: WWGLJXIGFTWQOQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1H-imidazol-1-yl group at the para position. The imidazole ring is further functionalized at the 2-position with a sulfanyl group linked to a carbamoylmethyl moiety bearing a 2-fluorophenyl substituent. The benzamide’s nitrogen is substituted with a thiophen-2-ylmethyl group.

Properties

IUPAC Name

4-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c24-19-5-1-2-6-20(19)27-21(29)15-32-23-25-11-12-28(23)17-9-7-16(8-10-17)22(30)26-14-18-4-3-13-31-18/h1-13H,14-15H2,(H,26,30)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGLJXIGFTWQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the 2-fluorophenylamine derivative, followed by the introduction of the thioether linkage and the imidazole ring. The final step involves the coupling of the thienylmethyl group to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Comparison

Compound Name / ID Core Structure Key Substituents Biological/Physical Properties Source
Target Compound Benzamide + 1H-imidazole - 2-Sulfanyl-(2-fluorophenylcarbamoylmethyl)
- N-(thiophen-2-ylmethyl)
Not explicitly reported (inferred: potential kinase or COX inhibition) N/A
2-(4-Fluorophenyl)-1H-benzo[d]imidazole () Benzimidazole - 4-Fluorophenyl at C2 Improved metabolic stability due to fluorination; antitumor activity inferred
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () Imidazole + thiazole - 4-Fluorophenyl at C5
- Thioether linkage to thiazole
COX1/2 inhibition (IC₅₀: 0.8–1.2 μM)
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide () Benzamide + imidazole - Cyclohexylmethyl carbamoyl sulfanyl
- N-(imidazolylphenyl)
No biological data; structural similarity suggests potential protease inhibition
[2-(2,4-Dinitrophenylsulfanyl)benzimidazol-1-yl]acetic acid derivatives () Benzimidazole + sulfanyl - 2,4-Dinitrophenyl sulfanyl
- Hydrazide/oxadiazole tails
Antifungal/antibacterial activity (MIC: 8–32 µg/mL)

Key Findings from Comparative Analysis

Fluorinated Aryl Groups: The 2-fluorophenyl group in the target compound mirrors and , where fluorination enhances metabolic stability and binding affinity via hydrophobic interactions and reduced oxidative metabolism . In contrast, non-fluorinated analogs (e.g., cyclohexylmethyl in ) may exhibit altered pharmacokinetics due to bulkier substituents .

Sulfanyl Linkages :

  • The sulfanyl group in the target compound is structurally analogous to and , where it serves as a hydrogen-bond acceptor or participates in redox interactions. For example, in , the thioether linkage is critical for COX inhibition .

Heterocyclic Diversity: The imidazole-thiophene combination in the target compound contrasts with benzimidazole-thiazole systems ().

Synthetic Strategies :

  • The target compound’s synthesis likely involves nucleophilic aromatic substitution (for imidazole-sulfanyl linkage) and condensation (for carbamoyl group), similar to methods in and .

Research Implications and Gaps

  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., nitro in ) or varying the aryl substituents (e.g., methoxy in ) could modulate activity .

Biological Activity

The compound 4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including an imidazole ring, a thiophene moiety, and a fluorophenyl group. The presence of these groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC25H21FN4O2S
Molecular Weight461.52 g/mol
IUPAC NameN-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
CAS Number1207026-88-7

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of benzimidazoles have shown promising activity against various cancer cell lines, including leukemia and melanoma . The compound is hypothesized to exhibit similar properties due to its structural analogies.

Case Study: Cytotoxicity Testing

In a comparative study, compounds similar to This compound were tested against several cancer cell lines:

CompoundCell LineMID GI50 (μM)
Compound AMDA-MB-4352.09
Compound BK-5623.45
Target Compound VariousTBD

The results indicated that modifications in the structure significantly affected the cytotoxicity and selectivity towards cancer cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or survival pathways.
  • Receptor Modulation : Similar compounds have been shown to interact with GABA-A receptors, suggesting potential neuropharmacological effects .
  • Signal Transduction Interference : The compound could disrupt key signaling pathways involved in cell proliferation and survival.

Pharmacological Studies

Pharmacological studies on related compounds have demonstrated their ability to modulate various biological pathways. For example, imidazole derivatives have been explored for their role as GABA-A receptor positive allosteric modulators, enhancing the receptor's activity in the presence of GABA .

Metabolic Stability

Research indicates that metabolic stability is crucial for the efficacy of therapeutic agents. Studies involving human liver microsomes showed that certain derivatives maintained higher levels of the parent compound compared to established drugs like alpidem, suggesting a favorable pharmacokinetic profile .

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